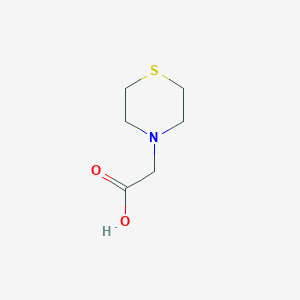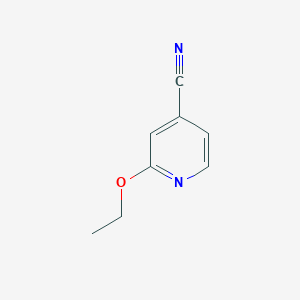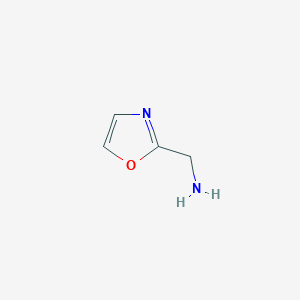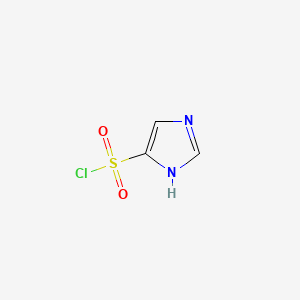
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is an important organic compound that has emerged as a potent pharmaceutical ingredient for various scientific experiments. It is a white solid and its CAS Number is 898765-89-4.
Molecular Structure Analysis
The molecular formula of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is C11H9F3O3. The InChI code is 1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) .Physical And Chemical Properties Analysis
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is a white solid . Its molecular weight is 246.18 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Solid-Phase Applications
The acid-labile nature of certain valeric acid derivatives, like 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid, is crucial in the Fmoc solid-phase synthesis of peptide N-alkylamides. These compounds, due to their acid-labile handles, facilitate the synthesis and purification of peptide chains. One of the significant applications includes the preparation of LHRH analogues, which are instrumental in biological and medical research (Songster, Vagner & Bárány, 2004).
Role in Chemical Oxidation Processes
Valeric acid, specifically its derivative valeraldehyde, has critical roles in industrial applications like plasticizers, lubricants, and pharmaceuticals. The cerium(IV) oxidation of valeraldehyde to valeric acid is a key chemical process. This reaction's kinetics and the influence of various surfactants and metal salts on the reaction rate have been studied in detail, highlighting the industrial significance of valeric acid derivatives (Ghosh, Sar, Malik & Saha, 2015).
Catalysis and Chemical Synthesis
The derivative 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has been identified as an important pro-inflammatory mediator. Its synthesis, biological activity, and the role of its receptor (OXE-R) in various diseases have been extensively studied, showcasing its significance in medical research and drug development (Ye et al., 2017).
Biochemistry and Biological Effects
The biochemistry, biology, and chemistry of 5-oxo-ETE, a product of 5-lipoxygenase, have been thoroughly investigated. Its role as a potent chemoattractant for eosinophils, neutrophils, and basophils, and its potential involvement in inflammatory diseases like asthma, highlight the biological and therapeutic importance of valeric acid derivatives (Powell & Rokach, 2005).
Microbiological Production and Organic Synthesis
Valeric acid derivatives are also significant in the microbiological production of carboxylic acids, which serve as building blocks in organic synthesis. These derivatives facilitate the synthesis of a wide range of organic compounds, further highlighting their importance in industrial and chemical synthesis processes (Aurich et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxo-5-(3,4,5-trifluorophenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJLAGQPSJXFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598252 |
Source


|
| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid | |
CAS RN |
898765-89-4 |
Source


|
| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)
![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)



![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)
![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)